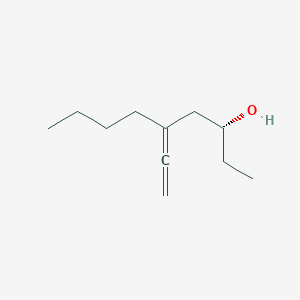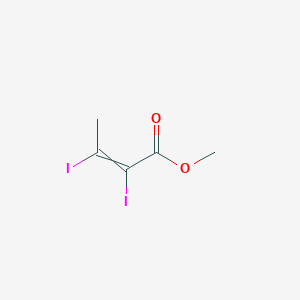
Methyl 2,3-diiodobut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,3-diiodobut-2-enoate is an organic compound with the molecular formula C5H6I2O2 It is characterized by the presence of two iodine atoms attached to a but-2-enoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2,3-diiodobut-2-enoate can be synthesized through several methods. One common approach involves the iodination of methyl but-2-enoate. This reaction typically requires the use of iodine (I2) and a suitable oxidizing agent, such as hydrogen peroxide (H2O2), under acidic conditions. The reaction proceeds through the formation of an intermediate diiodo compound, which is then esterified to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,3-diiodobut-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The compound can be reduced to form the corresponding diiodobut-2-ene derivative.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of diiodobut-2-ene.
Oxidation: Formation of carboxylic acids or aldehydes.
Aplicaciones Científicas De Investigación
Methyl 2,3-diiodobut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive molecules.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 2,3-diiodobut-2-enoate involves its reactivity towards nucleophiles and electrophiles. The presence of iodine atoms makes it a good leaving group, facilitating substitution reactions. Additionally, the ester functionality allows for further modifications through hydrolysis or transesterification reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2,3-dibromobut-2-enoate: Similar structure but with bromine atoms instead of iodine.
Methyl 2,3-dichlorobut-2-enoate: Contains chlorine atoms instead of iodine.
Methyl 2,3-difluorobut-2-enoate: Contains fluorine atoms instead of iodine.
Uniqueness
Methyl 2,3-diiodobut-2-enoate is unique due to the presence of iodine atoms, which confer distinct reactivity and properties compared to its bromine, chlorine, or fluorine analogs. The larger atomic size and higher polarizability of iodine make it more reactive in certain substitution and reduction reactions, providing unique opportunities for synthetic applications.
Propiedades
Número CAS |
500912-97-0 |
|---|---|
Fórmula molecular |
C5H6I2O2 |
Peso molecular |
351.91 g/mol |
Nombre IUPAC |
methyl 2,3-diiodobut-2-enoate |
InChI |
InChI=1S/C5H6I2O2/c1-3(6)4(7)5(8)9-2/h1-2H3 |
Clave InChI |
ZCDMABJBPNYNDW-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C(=O)OC)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


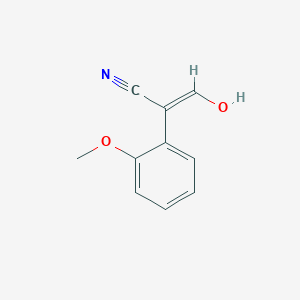
![8-Hydroxy-1-propyl-1-azaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B14228101.png)
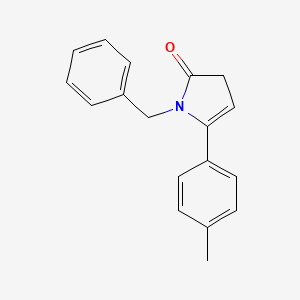
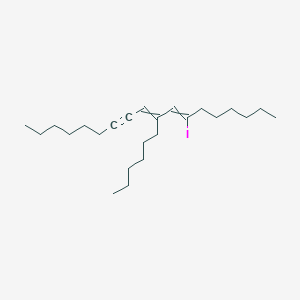
![6-(6-Bromohexyl)-5,6-dihydrobenzo[h][1,6]naphthyridin-1-ium bromide](/img/structure/B14228117.png)
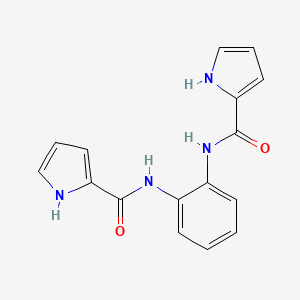
![3-[1-(4-Methoxyphenyl)ethyl]pentane-2,4-dione](/img/structure/B14228122.png)
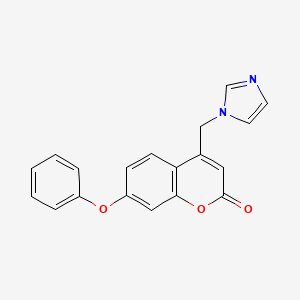
![Piperidine, 1-[(2,2-dimethylcyclopropyl)acetyl]-](/img/structure/B14228132.png)
![([1,1'-Biphenyl]-4-yl)-N-(3-chlorophenyl)methanimine N-oxide](/img/structure/B14228157.png)
![2,5-Bis{4-[2-(4-fluorophenyl)ethenyl]phenyl}-1,3,4-oxadiazole](/img/structure/B14228163.png)
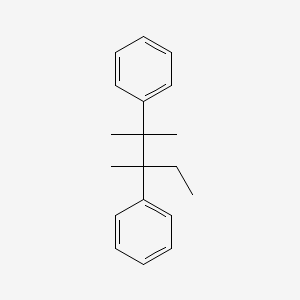
![3-Methyl-5-[4-(trifluoromethyl)phenyl]penta-3,4-dien-1-ol](/img/structure/B14228169.png)
